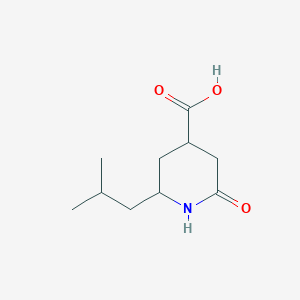
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid
Vue d'ensemble
Description
“2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, with a carbonyl group (C=O) at the 6-position, a carboxylic acid group (-COOH) at the 4-position, and a 2-methylpropyl group at the 2-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group and the carboxylic acid group are both polar and can participate in a variety of reactions. The piperidine ring can also undergo reactions, particularly at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s boiling and melting points would depend on its specific structure .
Applications De Recherche Scientifique
Penicillin G Biosynthesis Enhancement
6-Oxopiperidine-2-carboxylic acid (OCA), a compound related to 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid, has been shown to reverse the inhibition of Penicillin G production by l-lysine in Penicillium chrysogenum PQ-96. This reversion likely involves the recovery of l-α-aminoadipic acid for Penicillin G production from OCA, highlighting its potential application in enhancing antibiotic synthesis (Kurz↦kowski et al., 1990).
Assay Development in Fermentation Processes
The same compound, OCA, has been assayed in fermentations of Penicillium chrysogenum PQ-96 by isotachophoresis and HPLC methods. The findings showed that OCA accumulates in varying concentrations during the biosynthesis of Penicillin G, suggesting its role in the fermentation process and its potential as a marker or regulator in the production of antibiotics (Kurz↦kowski et al., 1990).
Peptide Synthesis Intermediates
Research on 2-alkoxy-5(4H)-oxazolones, derived from compounds similar to 2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid, has provided insights into their role as reactive intermediates in peptide synthesis. The first crystal structures of these compounds have been solved, indicating their potential utility in the synthesis of peptides, possibly by facilitating specific reaction pathways or by acting as intermediates in the construction of complex peptide structures (Crisma et al., 1997).
Propriétés
IUPAC Name |
2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVQXNPOYVEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
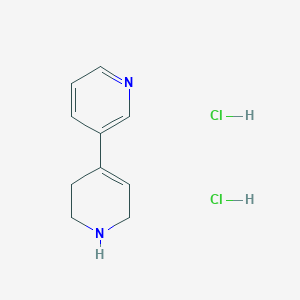
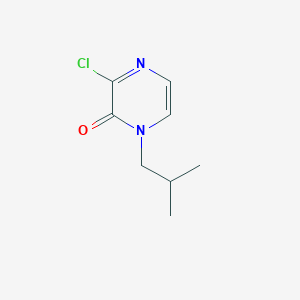

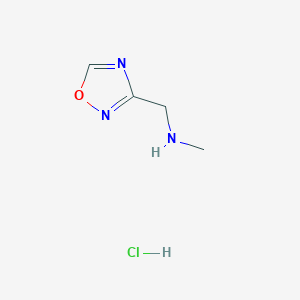
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
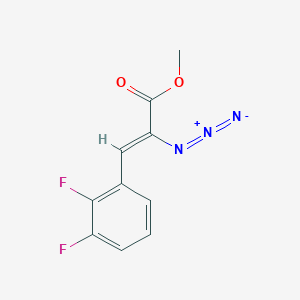
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)
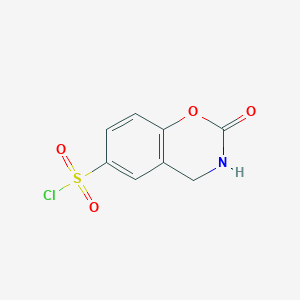
![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)
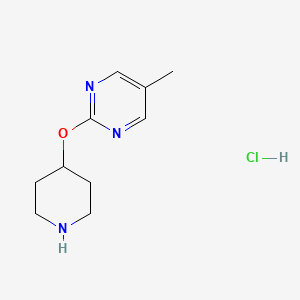
![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)